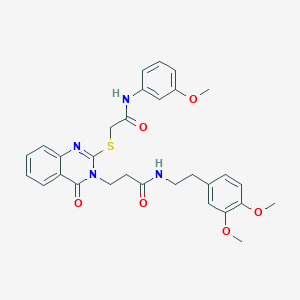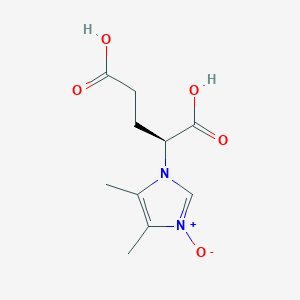
1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride is a chemical compound with the CAS Number: 58490-90-7 . It has a molecular weight of 235.16 and its IUPAC name is 1,2,3,4-tetrahydronaphthalene-1,7-diamine dihydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride is 1S/C10H14N2.2ClH/c11-8-5-4-7-2-1-3-10 (12)9 (7)6-8;;/h4-6,10H,1-3,11-12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 203-208 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Intermediate for Organic Synthesis
Tetralin is used as an intermediate for organic synthesis . This means it is used in the production of other chemicals, often serving as a building block in larger, more complex chemical structures.
Solvent
Tetralin is used as a solvent . A solvent is a substance that dissolves a solute, resulting in a solution. Solvents can be used to dissolve, suspend, or extract other materials, usually without chemically changing either the solvents or the other materials.
Hydrogen-donor Solvent
Tetralin is used as a hydrogen-donor solvent in the decarboxylation of oleic acid to produce diesel fuel hydrocarbons . This process is part of the broader field of biofuel production, where organic materials are converted into fuels.
Hydrogen Source
Tetralin is used as a hydrogen source for the hydrogenation of lignin-derived phenolic compounds . This is particularly relevant in the field of green chemistry, where researchers are looking for ways to convert biomass into useful chemicals and fuels.
Coal Liquefaction
Tetralin is used in coal liquefaction . This is a process that converts coal into liquid hydrocarbons: liquid fuels and petrochemicals. This process is often used to produce synthetic fuels when natural oil reserves are not sufficient.
Alternative to Turpentine in Paints and Waxes
Tetralin is used as an alternative to turpentine in paints and waxes . This suggests that it has properties similar to turpentine, such as the ability to dissolve oils and resins, but may be less toxic or more readily available.
Laboratory Synthesis of Dry HBr Gas
Tetralin is used for the laboratory synthesis of dry HBr gas . Hydrogen bromide (HBr) is a compound used in the production of brominated compounds, which have applications in a wide range of industries, including pharmaceuticals, flame retardants, and dyes.
Transformation of Naphthalene
A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides . This suggests that tetralin could be used in the conversion of polycyclic aromatic hydrocarbons, which are environmental pollutants, into less harmful substances.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,7-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;;/h4-6,10H,1-3,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJYUOAYIXNQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2648680.png)
![3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2648681.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2648684.png)



![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)
![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)

![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)
![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)
![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)
